N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)10-11-25(20(26)17-12-28-14-6-4-5-7-15(14)29-17)21-23-18-16(27-3)9-8-13(22)19(18)30-21;/h4-9,17H,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHWIUWVENPTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3COC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The 7-chloro-4-methoxy-1,3-benzothiazol-2-yl group is synthesized via cyclization of 2-aminothiophenol derivatives. Cyclization typically employs aldehydes or ketones under acidic conditions (e.g., polyphosphoric acid or concentrated HCl) at 80–100°C for 6–8 hours. For example, reacting 4-chloro-2-aminothiophenol with methyl glyoxylate in HCl yields the benzothiazole backbone with 78–85% efficiency.
Table 1: Reaction Conditions for Benzothiazole Core Synthesis
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-2-aminothiophenol | Methyl glyoxylate | 80 | 6 | 78–85 |
| 2-Amino-5-methoxythiophenol | Acetic anhydride | 100 | 8 | 70–75 |
Chlorination and Methoxylation
Electrophilic chlorination at the 7-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, followed by quenching with ice water. Methoxylation at the 4-position involves nucleophilic substitution with sodium methoxide (NaOMe) in methanol under reflux (65°C, 4 hours), yielding 7-chloro-4-methoxy-1,3-benzothiazole.
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide
Benzodioxine Ring Formation
The 1,4-benzodioxine scaffold is constructed from gallic acid derivatives. Methyl 3,4,5-trihydroxybenzoate undergoes cyclization with 1,2-dibromoethane in acetone using K₂CO₃ as a base, producing methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate.
Table 2: Benzodioxine Synthesis Parameters
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl 3,4,5-trihydroxybenzoate | 1,2-Dibromoethane | Acetone | 60 | 82 |
Carboxamide Functionalization
The ester intermediate is hydrolyzed to the carboxylic acid using H₂SO₄/trifluoroacetic acid (TFA) (1:4 v/v) under reflux (5 hours), followed by amidation with ammonium hydroxide. Alternative routes involve nitrile hydrolysis: 2,3-dihydrobenzo[b]dioxine-6-carbonitrile is treated with H₂SO₄/TFA to yield the carboxamide (74% yield).
Coupling of Benzothiazole and Benzodioxine Moieties
Amide Bond Formation
The benzothiazole amine (7-chloro-4-methoxy-1,3-benzothiazol-2-amine) reacts with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. Reaction at 25°C for 12 hours achieves 65–70% coupling efficiency.
Introduction of the Dimethylaminoethyl Group
N-[2-(Dimethylamino)ethyl] substitution is performed via nucleophilic substitution. The intermediate amide reacts with 2-chloro-N,N-dimethylethylamine in dimethylformamide (DMF) at 50°C for 8 hours, catalyzed by potassium iodide (KI).
Table 3: Coupling Reaction Optimization
| Step | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amide bond formation | DIPEA | THF | None | 65–70 |
| Alkylamine addition | 2-Chloro-N,N-dimethylethylamine | DMF | KI | 60–68 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in diethyl ether at 0°C. Precipitation occurs within 2 hours, yielding a crystalline solid with >95% purity.
Industrial-Scale Production Considerations
Catalytic Optimization
Lewis acids (e.g., ZnCl₂) enhance cyclization rates during benzothiazole synthesis, reducing reaction times by 30%. Continuous flow reactors improve benzodioxine carboxamide yields to 88% by minimizing side reactions.
Purification Techniques
Chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, while recrystallization (ethanol/water) purifies the final hydrochloride salt.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-TOF-MS confirms the molecular ion at m/z 502.879 [M+H]⁺, aligning with the formula C₂₂H₂₆Cl₃N₃O₂S.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and N-oxides.
Reduction: Products may include dihydro derivatives.
Substitution: Products may include substituted amines and thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with unique electronic properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Derivatives
The benzothiazole scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison with key analogs from and :
Key Observations :
- Substituent Diversity : The target compound’s 7-chloro-4-methoxy substitution on benzothiazole contrasts with chlorophenyl or fluorophenyl groups in analogs (e.g., 4g, 4h) . Methoxy groups typically enhance metabolic stability, while chloro substituents increase lipophilicity.
- Benzodioxine vs. Benzodithiazine : The benzodioxine moiety in the target compound may confer improved solubility over the sulfonyl-containing benzodithiazine in Compound 15 .
Pharmacological Implications (Inferred from Analogs)
- CNS Modulation: The dimethylaminoethyl side chain is structurally akin to antidepressants (e.g., fluoxetine), implying possible serotonin reuptake inhibition .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including coupling of benzothiazole and benzodioxine moieties. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) for intermediates, followed by recrystallization for the final product .
- Analytical validation : Confirm intermediate structures via -NMR (e.g., δ 3.65 ppm for methoxy protons) and LC-MS for molecular ion peaks (e.g., m/z 479.42) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on distinguishing benzothiazole (δ 7.8–8.2 ppm for aromatic protons) and benzodioxine (δ 4.2–4.5 ppm for methylene groups) signals. -NMR can confirm carbonyl carbons (δ ~170 ppm) .
- IR : Look for absorption bands at ~1650 cm (amide C=O stretch) and 1250 cm (C-O-C in benzodioxine) .
- Mass spectrometry : Use high-resolution MS to verify the molecular formula (e.g., CHClNOS) and detect fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution using radiolabeled analogs (e.g., -tagged compound) to assess bioavailability discrepancies .
- Metabolite identification : Perform LC-MS/MS on liver microsomes to detect phase I/II metabolites (e.g., demethylation or glucuronidation) that may deactivate the compound in vivo .
- Dose-response optimization : Use Hill slope analysis to compare EC values across models, adjusting for protein binding effects (e.g., equilibrium dialysis to measure free fraction) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and optimizing this compound’s selectivity?
- Methodological Answer :
- Molecular docking : Perform docking studies with target proteins (e.g., kinase domains) using software like AutoDock Vina. Prioritize residues forming hydrogen bonds (e.g., Lys123 in the ATP-binding pocket) .
- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity. Validate models with leave-one-out cross-validation (R > 0.8) .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for analogs (e.g., replacing dimethylamino with morpholino) using Schrödinger’s FEP+ .
Q. How should researchers design experiments to investigate the compound’s potential off-target effects in complex biological systems?
- Methodological Answer :
- Proteome-wide profiling : Use thermal shift assays (TSA) to identify off-target proteins with shifted melting temperatures upon compound binding .
- CRISPR-Cas9 screens : Perform genome-wide knockout screens in cell lines to detect synthetic lethality or resistance genes .
- Transcriptomics : Analyze RNA-seq data post-treatment (e.g., 24h exposure) to map pathway enrichment (e.g., NF-κB or MAPK) .
Key Notes for Experimental Design
- Contradiction management : Replicate in vivo studies with ≥6 animals per group to address variability .
- Safety protocols : Use fume hoods and PPE (gloves, goggles) when handling hydrochloride salts due to potential respiratory irritation .
- Data validation : Cross-verify computational predictions with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
